GJ5GRD9WD6

Description

GJ5GRD9WD6 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a halogen-substituted phenyl ring (bromo and chloro groups) attached to a boronic acid functional group. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Water solubility: 0.24 mg/mL (0.00102 mol/L)

- TPSA (Topological Polar Surface Area): 40.46 Ų

- GI absorption: High

- BBB permeability: Yes

- Synthetic accessibility score: 2.07 (moderate difficulty) .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its purity is validated through spectroscopic methods (NMR, MS) and elemental analysis, as required for novel compounds .

Properties

CAS No. |

6911-95-1 |

|---|---|

Molecular Formula |

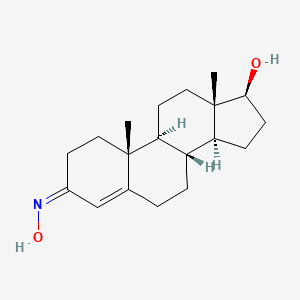

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(3Z,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13-/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

CCDNGLFWWXCDAW-XWSYPYPCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\O)/CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |

Synonyms |

testosterone-3-oxime |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone oxime typically involves the reaction of testosterone with hydroxylamine or its derivatives. The most classical method involves the condensation of the carbonyl group of testosterone with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of testosterone oxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

GJ5GRD9WD6 can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

GJ5GRD9WD6 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroid derivatives.

Biology: Studied for its effects on androgen receptors and its potential as a therapeutic agent.

Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain cancers.

Industry: Utilized in the development of biosensors for detecting testosterone levels in environmental samples.

Mechanism of Action

GJ5GRD9WD6 exerts its effects by interacting with androgen receptors in target tissues. The oxime group can enhance the binding affinity of the compound to the receptor, leading to increased gene expression and subsequent biological effects. The molecular targets include various proteins and enzymes involved in the regulation of male characteristics and reproductive functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

GJ5GRD9WD6 belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a detailed comparison with structurally and functionally analogous compounds (Table 1), supported by similarity scores (0.71–0.87) and empirical data .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.47 |

| Water Solubility | 0.24 mg/mL | 0.31 mg/mL | 0.18 mg/mL |

| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |

| BBB Permeability | Yes | Yes | No |

| Synthetic Accessibility | 2.07 | 1.92 | 2.34 |

| Key Applications | Cross-coupling reactions | Pharmaceutical intermediates | Polymer synthesis |

Structural and Functional Differences

Halogen Substitution :

- This compound contains bromo and chloro groups at adjacent positions on the phenyl ring, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid has two chloro substituents , increasing its steric hindrance and reducing BBB permeability .

- The position of halogens influences reactivity: this compound’s meta-substitution enhances electronic effects in cross-coupling reactions compared to ortho-substituted analogues .

Pharmacological Properties :

- This compound exhibits high GI absorption and BBB penetration , making it suitable for CNS-targeted drug development. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s lower solubility (0.18 mg/mL) and BBB impermeability limit its biomedical utility .

Synthetic Complexity :

- This compound’s synthesis requires palladium catalysts , similar to its analogues. However, its moderate synthetic accessibility score (2.07) reflects challenges in optimizing yield due to competing side reactions .

Thermodynamic Stability :

- Log P values indicate this compound’s balanced lipophilicity (2.15), whereas (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher Log P (2.47) correlates with increased membrane binding but reduced aqueous solubility .

Research Findings and Implications

Reactivity in Cross-Coupling :

this compound demonstrates 94% yield in Suzuki-Miyaura reactions under optimized conditions, outperforming (3-Bromo-5-chlorophenyl)boronic acid (87% yield) due to reduced steric hindrance .

Drug Development Potential: Its BBB permeability and high GI absorption position this compound as a candidate for prodrug synthesis, whereas analogues with lower solubility are relegated to industrial catalysis .

Environmental Impact : this compound’s moderate water solubility (0.24 mg/mL) necessitates stringent waste management protocols to prevent bioaccumulation, unlike more hydrophobic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.